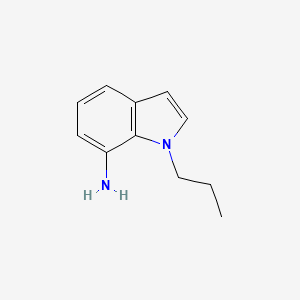

1-Propyl-1H-indol-7-amine

Description

Significance of Indole (B1671886) Derivatives in Chemical Research

Indole, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a fundamental scaffold in a vast array of biologically active molecules. jchr.orgnih.gov Its structural motif is prevalent in natural products, pharmaceuticals, and agrochemicals. acs.org The indole nucleus is a privileged structure in medicinal chemistry, meaning it is a common feature in many known drugs and bioactive compounds. jchr.orgmdpi.com This is attributed to its ability to interact with various biological targets through different types of chemical interactions, including hydrogen bonding and π-π stacking. mdpi.com

The versatility of the indole scaffold allows for extensive chemical modifications, leading to a diverse range of derivatives with a wide spectrum of pharmacological activities. biosynth.commdpi.comnih.gov Researchers have explored indole derivatives for their potential in treating a multitude of conditions, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.govmdpi.comnih.gov The ability to functionalize the indole ring at various positions enables the fine-tuning of a compound's biological activity and pharmacokinetic properties. researchgate.net This structural adaptability has made indole and its derivatives a subject of intense and ongoing research in the quest for novel therapeutic agents. jchr.orgbiosynth.com

Overview of Amine-Functionalized Indole Scaffolds

The incorporation of an amine functional group onto the indole scaffold gives rise to a class of compounds with significant pharmacological importance. Amine-functionalized indoles are key components of many biologically active molecules, including neurotransmitters like serotonin (B10506) and melatonin. pcbiochemres.com The presence of the amine group can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. acs.org

The position of the amine group on the indole ring, as well as the nature of the substituents on the amine nitrogen, can dramatically alter the compound's biological profile. For instance, tryptamines, which have an aminoethyl side chain at the C3 position of the indole ring, are a well-known class of compounds with diverse pharmacological effects. The synthesis of various amine-functionalized indole derivatives is a key area of research in medicinal chemistry, with the goal of developing new therapeutic agents with improved efficacy and selectivity. acs.org Research has demonstrated that these scaffolds are valuable in the design of agents targeting a variety of receptors and enzymes.

Research Landscape of 1-Propyl-1H-indol-7-amine and Analogues

This compound is a specific indole derivative characterized by a propyl group attached to the indole nitrogen (N1 position) and an amine group at the 7-position of the indole ring. While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of N-alkylated and C7-amino-substituted indoles has been a subject of scientific inquiry.

The synthesis of related structures, such as N,N-di-n-propyl-1H-benz[g]indol-7-amine, has been explored in the context of developing dopamine (B1211576) receptor agonists. researchgate.net This suggests that analogues of this compound may possess interesting neurological activities. The synthesis of various indole analogues is an active area of research, driven by the wide range of biological activities exhibited by this class of compounds, including anticancer, antiviral, and antimicrobial properties. researchgate.net

The general synthetic strategies for creating substituted indoles often involve multi-step processes. For example, the synthesis of novel 5-nitroindole (B16589) derivatives involved the generation of intermediates through nucleophilic substitution reactions. d-nb.info Furthermore, the development of tricyclic indole derivatives has shown promise in targeting specific proteins involved in cancer. nih.gov The exploration of different substituents on the indole core is a common strategy to investigate structure-activity relationships (SAR) and optimize the potency and selectivity of these compounds for various biological targets. acs.orgmdpi.com

Chemical Properties of 1-Propyl-1H-indole

| Property | Value |

| CAS Number | 16885-94-2 |

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol |

| SMILES Code | CCCN1C=CC2=C1C=CC=C2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propylindol-7-amine |

InChI |

InChI=1S/C11H14N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h3-6,8H,2,7,12H2,1H3 |

InChI Key |

VZDJXDXTBDBMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in the 1-Propyl-1H-indol-7-amine molecule. The expected spectrum would show distinct signals for the protons on the propyl group, the indole (B1671886) ring, and the amine group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H (Amine) | Broad singlet | s | N/A |

| H (Indole Ring) | 6.5 - 7.5 | m | Various |

| H (Propyl - CH₂) | ~ 4.0 | t | ~ 7 |

| H (Propyl - CH₂) | ~ 1.8 | sextet | ~ 7 |

| H (Propyl - CH₃) | ~ 0.9 | t | ~ 7 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (Indole Ring - Aromatic) | 110 - 140 |

| C (Indole Ring - C-NH₂) | ~ 145 |

| C (Propyl - N-CH₂) | ~ 45 |

| C (Propyl - CH₂) | ~ 23 |

| C (Propyl - CH₃) | ~ 11 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹³C-APT Spectroscopy

Attached Proton Test (APT) spectroscopy is a ¹³C NMR technique used to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum of this compound, CH₃ and CH groups would appear as positive signals, while CH₂ and quaternary carbons would appear as negative signals. This would allow for the unambiguous assignment of the propyl and indole ring carbons.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC would first separate the compound from any impurities. The subsequent mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum would provide further structural clues, such as the loss of the propyl group.

Expected GC-MS Data for this compound:

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 174 | Molecular Ion |

| [M-CH₂CH₃]⁺ | 145 | Loss of an ethyl group |

| [M-CH₂CH₂CH₃]⁺ | 131 | Loss of the propyl group |

Note: These are predicted values. Actual fragmentation may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For C₁₁H₁₄N₂, the expected exact mass would be approximately 174.1157.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte molecules [M+H]⁺ into the gas phase.

For this compound, with a molecular weight of 174.24 g/mol , the positive ion mode ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule at an m/z (mass-to-charge ratio) of 175.25. The high sensitivity of ESI-MS allows for the detection of minute quantities of the compound.

| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M+H]⁺ | 175.25 | - |

| [M+H - CH₃CH₂CH₃]⁺ | 133.08 | Propane (from propyl group fragmentation) |

| [M+H - NH₃]⁺ | 158.22 | Ammonia (from the amine group) |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would exhibit characteristic peaks for the amine, aromatic, and alkyl moieties.

The primary amine (-NH₂) group at the 7-position of the indole ring is expected to show a pair of medium-intensity stretching vibrations in the region of 3450-3250 cm⁻¹. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ range.

The indole ring itself will produce several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring usually give rise to several peaks in the 1600-1450 cm⁻¹ range. The N-H stretching vibration of the indole ring itself is typically found around 3400 cm⁻¹, though in N-substituted indoles like this one, this peak will be absent. researchgate.net

The propyl group attached to the indole nitrogen will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3450 - 3250 |

| Primary Amine (Ar-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl (Propyl group) | C-H Stretch | 2960 - 2850 |

| Alkyl (CH₂/CH₃) | C-H Bend | 1465 - 1375 |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. In ATR-FTIR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is brought into contact with the crystal, this evanescent wave is attenuated at specific wavelengths corresponding to the sample's vibrational modes.

The ATR-FTIR spectrum of this compound is expected to be very similar to its transmission FT-IR spectrum, with the same characteristic absorption bands. However, the relative intensities of the peaks may differ slightly due to the nature of the ATR measurement. This technique is particularly useful for obtaining high-quality spectra of solid samples without the need for preparing KBr pellets or Nujol mulls. The technique has been successfully used to monitor reactions involving indole derivatives. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine N-H Stretch | Stretching | ~3400 - 3300 |

| Aromatic C-H Stretch | Stretching | ~3100 - 3000 |

| Aliphatic C-H Stretch | Stretching | ~2960 - 2870 |

| Aromatic C=C Stretch | Stretching | ~1610, 1580, 1470 |

| Amine N-H Bend | Bending | ~1620 |

| Aliphatic C-H Bend | Bending | ~1460, 1380 |

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.

The separation of indoleamines is well-documented, often employing a C18 column with a mobile phase consisting of a buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation and peak shape. Detection can be achieved using a UV detector, as the indole ring system has a strong chromophore, with typical detection wavelengths around 220 nm and 280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as many indole derivatives are naturally fluorescent. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm and 280 nm, or Fluorescence |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.com

The same principles of reversed-phase chromatography would apply to the UPLC analysis of this compound. A UPLC method would employ a sub-2 µm particle C18 column and a faster gradient at a lower flow rate. The increased efficiency of UPLC allows for the rapid assessment of purity and the detection of trace impurities that might not be resolved by HPLC. UPLC is often coupled with mass spectrometry (UPLC-MS) for definitive peak identification. The analysis of various indole derivatives has been successfully performed using UPLC, demonstrating its suitability for this class of compounds.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Elution | Fast Gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-Vis (PDA) or Mass Spectrometry (MS) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the solid-state structure elucidation of this compound was found to be publicly available.

Detailed research findings, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, have not been reported in the accessed scientific literature. Consequently, data tables detailing these structural characteristics for this compound could not be generated.

Computational and Theoretical Investigations of 1 Propyl 1h Indol 7 Amine and Analogues

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure and properties of indole (B1671886) systems. These computational methods provide detailed insights into the geometric and electronic features of molecules like 1-Propyl-1H-indol-7-amine and its analogues, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Applications in Indole Systems

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. niscpr.res.in It has proven to be a reliable theoretical approach for calculating the geometries and heats of formation of indole and its derivatives. niscpr.res.inniscpr.res.in DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and predict various molecular properties. niscpr.res.inscispace.comresearchgate.netrjpbcs.com

The application of DFT extends to understanding the effects of substituents on the indole ring. For instance, studies have shown that the presence of different functional groups can significantly alter the electronic properties and reactivity of the indole core. rjpbcs.com The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings. scispace.comresearchgate.net DFT calculations are also instrumental in analyzing vibrational spectra and predicting the infrared (IR) and Raman intensities of indole derivatives, aiding in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Basis Set Selection and Optimization (e.g., 3-21G, 6-311G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets used in the study of indole systems range from minimal sets like STO-3G to more flexible and extensive sets like Pople-style basis sets (e.g., 3-21G, 6-31G(d), 6-311G(d,p)) and correlation-consistent basis sets. jocpr.comcomputationalscience.org

The selection of a basis set involves a trade-off between computational cost and accuracy. computationalscience.org For instance, the 3-21G basis set is a split-valence basis set that provides a reasonable starting point for geometry optimizations. epstem.net For more accurate energy calculations and prediction of finer electronic details, larger basis sets incorporating polarization and diffuse functions are necessary. gaussian.com Polarization functions, denoted by (d,p) or **, allow for the description of non-spherical electron density distribution, which is crucial for molecules with heteroatoms and complex bonding. gaussian.com Diffuse functions, indicated by a "+" or "++", are important for describing anions, excited states, and systems with lone pairs of electrons. gaussian.com

Studies on indole derivatives have utilized a variety of basis sets to achieve different levels of accuracy. For example, geometry optimizations are often performed with basis sets like 6-31G(d,p), while more demanding calculations such as vibrational frequencies or electronic properties may employ larger basis sets like 6-311++G(d,p) to obtain results that are in better agreement with experimental data. jocpr.commdpi.comresearchgate.netresearchgate.net The B3LYP functional paired with the 6-311++G(d,p) basis set has been shown to provide good predictions for the vibrational frequencies of indole. rjpbcs.comresearchgate.net

| Basis Set | Description | Typical Application in Indole Studies |

|---|---|---|

| 3-21G | Split-valence basis set with polarization functions on second-row atoms. gaussian.com | Initial geometry optimizations and qualitative studies. jocpr.comepstem.net |

| 6-311G(d,p) | Triple-split valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). gaussian.com | Accurate geometry optimizations and frequency calculations. jocpr.comresearchgate.net |

| 6-311++G(d,p) | Same as 6-311G(d,p) but with diffuse functions on both heavy atoms and hydrogens. gaussian.com | High-accuracy calculations of electronic properties, anions, and excited states. researchgate.netmdpi.comresearchgate.net |

Prediction and Correlation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a bridge between molecular structure and experimental observations. For indole derivatives, theoretical predictions of NMR chemical shifts and vibrational spectra are particularly valuable.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netimist.ma This method, often used in conjunction with DFT, has been shown to provide satisfactory predictions for various nuclei. imist.ma The accuracy of GIAO calculations is influenced by the choice of the functional and basis set. researchgate.netunifr.ch

For indole and its derivatives, GIAO/DFT calculations have been successfully employed to predict both ¹H and ¹³C NMR chemical shifts. researchgate.netimist.ma Studies have shown that the B3LYP functional is effective for these predictions. researchgate.netimist.maacs.org While larger basis sets can improve accuracy, even modest basis sets can provide valuable insights, especially when the results are scaled linearly. unifr.ch For instance, GIAO calculations with the B3LYP functional and the 6-311G(d,p) basis set have demonstrated good correlation with experimental data for hexahydroindoles. researchgate.netimist.ma The inclusion of solvent effects in the calculations can also significantly improve the accuracy of the predictions. unifr.ch

| Method | Functional/Basis Set | Key Findings for Indole Systems |

|---|---|---|

| GIAO | B3LYP/6-311G(d,p) | Reliable for predicting ¹H and ¹³C chemical shifts in hexahydroindoles, showing good correlation with experimental data. researchgate.netimist.ma |

| GIAO | B3LYP/cc-pVDZ or 6-31G** | Offers a good accuracy/cost ratio for predicting ¹H chemical shifts, with average deviations around 0.12 ppm after linear scaling. unifr.ch |

| GIAO-DFT | B3LYP/6-31G(d) | Used to generate a large dataset of calculated shielding tensors for improving NMR chemical shift predictions through machine learning models. nih.gov |

Vibrational Spectra Prediction

Theoretical calculations of vibrational spectra are crucial for the assignment of experimental IR and Raman bands to specific normal modes of a molecule. montclair.edu DFT methods have been shown to be powerful tools for understanding the vibrational spectra of organic molecules, including indole and its derivatives. researchgate.netresearchgate.net

The B3LYP functional is commonly used for these calculations and has been found to predict vibrational frequencies that are in good agreement with experimental values, especially when scaling factors are applied to account for anharmonicity and other systematic errors. researchgate.netrjpbcs.comresearchgate.net For example, calculations using the BLYP/6-31G(d) method for indole showed an RMSD of 31 cm⁻¹ for all modes when compared to experimental data. researchgate.net The choice of basis set also plays a significant role, with larger basis sets like cc-pVTZ or 6-311++G(d,p) generally providing more accurate results. researchgate.net Such studies have been performed on various substituted indoles, providing insights into how different functional groups affect the vibrational modes of the indole ring. researchgate.netresearchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a suite of tools to analyze this structure and calculate various reactivity descriptors. For this compound and its analogues, understanding these descriptors is key to predicting their chemical behavior.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. frontiersin.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. niscpr.res.infrontiersin.org

Beyond FMO analysis, various global reactivity descriptors derived from conceptual DFT can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO). frontiersin.org

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO). frontiersin.org

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2. frontiersin.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. frontiersin.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized. frontiersin.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η, where μ is the electronic chemical potential (-(I+A)/2). frontiersin.org

These descriptors have been calculated for various indole derivatives to understand their reactivity patterns. frontiersin.orguchile.cl For example, studies on natural indoles have used these parameters to assess their potential as antiviral agents. frontiersin.org Similarly, the analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions. niscpr.res.inresearchgate.net For 7-aminoindole derivatives, the amino group is expected to significantly influence the electronic distribution and reactivity of the indole ring. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Measure of electron-donating ability. frontiersin.org |

| Electron Affinity (A) | A ≈ -E_LUMO | Measure of electron-accepting ability. frontiersin.org |

| Electronegativity (χ) | χ = (I+A)/2 | Tendency to attract electrons. frontiersin.org |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. frontiersin.org |

| Electrophilicity Index (ω) | ω = μ²/2η | Global electrophilic nature of a molecule. frontiersin.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. arxiv.orgnih.govrdd.edu.iq The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). rdd.edu.iqresearchgate.net

For indole derivatives, the MEP analysis consistently highlights specific reactive sites. In a study on Indole-7-carboxyldehyde (I7C), the region around the carbonyl group (C=O) was found to be electron-rich (red), indicating its role as a nucleophilic center, while the amine group (-NH) of the pyrrole (B145914) ring showed a negative electrostatic potential, suggesting it is a prime site for electrophilic reactions. arxiv.org Similarly, for other indole analogues, MEP maps reveal that the most electron-rich (negative) regions are typically localized over electronegative atoms like oxygen and nitrogen, while electron-deficient (positive) regions are found around hydrogen atoms, particularly those of the NH group. rdd.edu.iqnih.gov

Based on these principles, for this compound, the MEP map would be expected to show a high electron density (red or yellow) around the nitrogen atom of the 7-amino group due to its lone pair of electrons, making it a likely site for electrophilic interaction. The hydrogen atoms of this amino group, along with the hydrogen on the pyrrole nitrogen (if unsubstituted), would exhibit positive potential (blue), marking them as sites for nucleophilic attack. rdd.edu.iqnih.gov The propyl group, being an alkyl substituent, would have a less pronounced electronic effect compared to the highly polar amine group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. pku.edu.cnajchem-a.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comopenaccesspub.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. academie-sciences.frfrontiersin.org

Computational studies on various indole derivatives provide a framework for estimating these properties for this compound. For instance, DFT calculations on indole itself show an energy gap of approximately -0.19711 a.u. (atomic units) at the B3LYP/6-31G level. rjpbcs.com Studies on more complex indole derivatives have reported energy gaps that are indicative of their potential for intramolecular charge transfer, a key feature for applications in nonlinear optics and as sensors. nih.govacademie-sciences.fr For example, the HOMO-LUMO gap for an indole hydrazone derivative (ICINH) was calculated to be 4.341 eV, suggesting significant stability. openaccesspub.org In another study on natural indole compounds, the energy gaps ranged from 4.16 to 4.71 eV. frontiersin.org The HOMO and LUMO energies are crucial for predicting how a molecule will interact with other species. pku.edu.cnacademie-sciences.fr

The table below presents HOMO-LUMO data for several indole analogues, illustrating the typical range of these values. The presence of the electron-donating amine group at the 7-position and the N-propyl group on the indole ring of this compound would influence its specific HOMO-LUMO energies and reactivity profile.

Table 1: Frontier Molecular Orbital Energies for Indole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1H-indole-3-carbaldehyde (Keto form) | -6.64 | -2.01 | 4.63 | rdd.edu.iq |

| (Z)-indol-3-ylidenemethanol (Enol form) | -6.04 | -1.58 | 4.46 | rdd.edu.iq |

| ICINH (Indole Hydrazone) | -6.125 | -1.784 | 4.341 | openaccesspub.org |

| Gardflorine A | -5.52 | -0.81 | 4.71 | frontiersin.org |

| Gardflorine B | -4.81 | -0.65 | 4.16 | frontiersin.org |

| Gardflorine C | -5.16 | -0.74 | 4.43 | frontiersin.org |

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. asianpubs.org This analysis provides insight into the electronic structure, bonding capabilities, and molecular conformation. asianpubs.org By determining the charge distribution, it helps to identify which atoms are electron-rich or electron-poor, which is essential for understanding a molecule's dipole moment, polarizability, and reactive behavior. asianpubs.orgnih.gov

In studies of indole derivatives, Mulliken charge analysis consistently shows that electronegative atoms like nitrogen and oxygen carry negative charges, while hydrogen atoms are positively charged. arxiv.org For Indole-7-carboxyldehyde, the oxygen atom of the carbonyl group was found to have a significant negative charge (-0.459 e), while the hydrogen of the pyrrole's NH group had the highest positive charge (0.400 e), indicating these as sites of strong electrostatic interaction. arxiv.org Similarly, in an indolyl isoxazole (B147169) derivative, all oxygen and nitrogen atoms were found to possess negative charges. asianpubs.org

For this compound, a Mulliken analysis would be expected to show a significant negative charge on the nitrogen atom of the 7-amino group and a smaller negative charge on the nitrogen of the indole ring. The carbon atoms of the aromatic system would have varied, smaller charges, while the hydrogen atoms, particularly those attached to the nitrogens, would be positively charged. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity. nih.gov

Table 2: Calculated Mulliken Atomic Charges for Indole-7-carboxyldehyde Atoms

| Atom | Charge (e) |

| C1 | 0.031 |

| C2 | 0.021 |

| C3 | 0.022 |

| C4 | -0.198 |

| C5 | -0.221 |

| C6 | -0.091 |

| N15 | -0.569 |

| H12 | 0.400 |

| O18 | -0.459 |

| Data from a DFT study on an analogue, Indole-7-carboxyldehyde. arxiv.org |

Dipole Moment Calculations

Studies on various indole derivatives have shown that their dipole moments are sensitive to the nature and position of substituents. hhu.decapes.gov.br For example, the ground-state dipole moment of indole itself is approximately 1.963 D. hhu.de The introduction of electron-donating or electron-withdrawing groups can significantly alter this value. hhu.de For instance, a study on Indole-7-carboxyldehyde reported a high dipole moment, which supports the potential for nonlinear optical (NLO) activity due to significant intramolecular charge transfer. arxiv.org In another study, the calculated dipole moment for an indole derivative was used to help explain its QSAR model as an efflux pump inhibitor. nih.gov A study on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate (5-MPIC) determined its ground state dipole moment to be 2.76 D through experimental and theoretical methods. researchgate.net

For this compound, the presence of the polar amino group at the 7-position, combined with the N-propyl group, would result in a significant molecular dipole moment. This polarity is a key factor in its solubility and its ability to form interactions with protein binding sites.

Table 3: Calculated Dipole Moments for Indole Analogues

| Compound | Dipole Moment (Debye) | State | Reference |

| Indole | 1.963 | Ground (S₀) | hhu.de |

| Indole | 1.856 | Excited (S₁) | hhu.de |

| 5-Aminoindole | 3.12 | Ground (S₀) | hhu.de |

| 5-Cyanoindole | 4.67 | Ground (S₀) | hhu.de |

| Indole-7-carboxyldehyde | 2.50 | Ground (S₀) | arxiv.org |

| Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate | 2.52 | Ground (S₀) | nih.gov |

Conformational Analysis and Stability Studies

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers to determine the most stable (lowest energy) structures. academie-sciences.fr Studies on N-alkylated indoles have explored how the nature of the alkyl group influences reaction outcomes and biological activity. mdpi.comnih.gov The stability of different conformers is governed by a balance of steric hindrance and electronic interactions. For the propyl group, staggered conformations are generally more stable than eclipsed ones. The specific preferred conformation will dictate the steric profile presented by the molecule, influencing how it can fit into a binding pocket. academie-sciences.fr A theoretical study on an indole-substituted phthalonitrile (B49051) derivative calculated a rotational barrier of 16 kcal/mol around the C-C bond axis connecting the two ring systems, classifying it as a class 1 atropisomer that racemizes quickly. academie-sciences.fr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. niscpr.res.inarabjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. niscpr.res.innih.gov

Numerous studies have employed molecular docking to investigate the binding of indole analogues to various protein targets. nih.govniscpr.res.inarabjchem.orgmdpi.com These studies consistently show that the indole scaffold is adept at forming key interactions within protein active sites. Common interactions include:

Hydrogen bonding: The NH group of the indole ring and the 7-amino group of this compound can act as hydrogen bond donors, while the nitrogen atom of the pyrrole ring can act as an acceptor. nih.govmdpi.com

π-π Stacking: The aromatic indole ring frequently engages in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. iucr.orgiucr.org

Hydrophobic Interactions: The propyl group and the benzene (B151609) portion of the indole ring can form favorable hydrophobic interactions with nonpolar residues. arabjchem.org

For example, a docking study of indole analogues as monoamine oxidase (MAO) inhibitors identified compounds with high docking scores (e.g., -9.978 kcal/mol) that formed stable complexes within the enzyme's active site. niscpr.res.in Another study on indole-oxadiazole hybrids as anti-diabetic agents reported strong binding interactions with docking scores up to -10.73 kcal/mol against the target enzymes. mdpi.com These findings underscore the ability of the indole core to serve as a versatile scaffold for designing potent inhibitors.

Table 4: Molecular Docking Results for Indole Analogues against Various Targets

| Analogue Type | Target Protein | Binding Energy / Score | Key Interactions Noted | Reference |

| Indole derivatives | Monoamine Oxidase A (MAO-A) | -9.978 (Dock Score) | Hydrogen, hydrophobic, aromatic | niscpr.res.in |

| 2-methylindole analogues | Acetylcholinesterase (AChE) | -9.0 (kcal/mol) | Aromatic, hydrogen, hydrophobic | arabjchem.org |

| Indole-oxadiazole hybrids | Alpha-amylase | -10.4 (Docking Score) | Pi-Pi, Pi-H, Polar | mdpi.com |

| 7-azaindole analog | CSF-1R | - | Strong interaction observed | nih.gov |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Studies on various indole derivatives have used Hirshfeld analysis to elucidate their supramolecular structures. researchgate.netiucr.orgiucr.orgscienceopen.comnih.gov For these compounds, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O interactions. For example, in one N-phenylsulfonyl indole derivative, H···H contacts accounted for the largest portion of the Hirshfeld surface, while C-H···O and slipped π–π interactions also played a crucial role in stabilizing the crystal packing. scienceopen.com In another crystal structure of a bromo-substituted indole, the dominant interactions were H···O/O···H (24.3%), H···H (18.4%), and Br···H/H···Br (16.8%). nih.gov For a 1-nonyl-isatin derivative, H···H interactions were paramount, contributing 43.3% to the surface, followed by H···C (26.6%) and H···O (16.3%) contacts. researchgate.net

For a crystal structure of this compound, Hirshfeld analysis would likely reveal a packing arrangement dominated by N-H···N hydrogen bonds between the amino groups of adjacent molecules, forming chains or sheets. Additionally, significant contributions would be expected from H···H contacts due to the propyl chains and aromatic hydrogens, as well as C-H···π interactions involving the indole ring system. iucr.orgscienceopen.com

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Indole Analogues

| Compound | H···H | O···H / H···O | C···H / H···C | Br···H / H···Br | Reference |

| Phenylsulfonyl Indole (I) | - | 22.4% | - | - | scienceopen.com |

| Phenylsulfonyl Indole (II) | - | 25.8% | - | - | scienceopen.com |

| Bromo-substituted Indole | 18.4% | 24.3% | 8.4% | 16.8% | nih.gov |

| 1-nonyl-isatin | 43.3% | 16.3% | 26.6% | - | researchgate.net |

Structure Activity Relationship Sar Studies in Indole Amine Chemistry

Impact of N-Propyl Substitution on Indole (B1671886) Ring Systems

Research on various indole derivatives has demonstrated that the nature of the N-substituent is a critical determinant of biological activity. For instance, in a series of N-substituted indole hydrazones evaluated for antiplatelet activity, the size of the alkyl group on the indole nitrogen was found to be related to their effects. nih.gov Specifically, propyl substitution was a feature of some of the synthesized derivatives. nih.gov

In another study concerning 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, the activity of dialkylamino analogs was sensitive to the length of the alkyl chain, with activity increasing from methyl to ethyl and then decreasing with a propyl group. nih.gov This suggests that an optimal chain length exists for this particular biological target, and the N-propyl group can modulate the potency of the compound.

The following table summarizes the impact of N-alkylation on the activity of certain indole derivatives based on available literature.

| Indole Series | N-Substituent | Observed Impact on Activity | Reference |

| Indole Hydrazones | Propyl | Modulated antiplatelet effects | nih.gov |

| 1H-Indole-2-carboxamides | Propyl | Decreased activity compared to ethyl | nih.gov |

| N-(4-pyridinyl)-1H-indol-1-amines | Propyl | Contributed to cholinomimetic and adrenergic activity | ebi.ac.uk |

Role of Amine Position and Substitution on Biological Activity

The position of the amine group on the indole ring is a crucial factor in determining the biological activity and selectivity of indole-amine compounds. The electron-donating nature of the amine group can influence the electronic properties of the indole ring system. chim.it The location of this group affects how the molecule orients itself within a receptor's binding pocket and the specific interactions it can form. researchgate.netmdpi.com

For instance, the position of the amino group on the indole ring can dictate the types of hydrogen bonds and other non-covalent interactions that are formed with the target protein. researchgate.netmdpi.com In the context of 1-Propyl-1H-indol-7-amine, the amine group is at the 7-position. This position is one of the possible sites for substitution on the benzene (B151609) portion of the indole ring. nih.gov

Studies on various amino-substituted indole derivatives have revealed the significance of the amine's location. For example, research on 7-substituted harmine (B1663883) analogs showed that an amino group at the 7-position led to a complete loss of DYRK1A inhibitory activity, while modification of this amino group could partially recover the activity. nih.gov This highlights the sensitivity of biological activity to both the presence and the specific nature of the substituent at the 7-position.

Furthermore, the substitution on the amine itself (primary, secondary, or tertiary) also plays a vital role. For example, in a study of indole derivatives as serotonin (B10506) receptor ligands, the protonatable nitrogen atom of the amine was a key anchoring point for interaction with the receptor. mdpi.com

The table below illustrates how the position and substitution of the amine group can affect the biological activity of indole derivatives.

| Indole Derivative Class | Amine Position | Amine Substitution | Impact on Biological Activity | Reference(s) |

| Harmine Analogs | 7-position | Primary amine (-NH2) | Loss of DYRK1A inhibitory activity | nih.gov |

| Serotonin Receptor Ligands | Various | Protonatable nitrogen | Key for receptor interaction | mdpi.com |

| 4-(Indol-3-yl)thiazole-2-amines | 2-position of thiazole | Primary amine (-NH2) | Influenced antimicrobial activity | mdpi.com |

Bioisosteric Replacements in Indole-Based Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used technique in drug design. mdpi.comnih.gov The indole scaffold is a common subject for bioisosteric replacement to improve pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Common bioisosteres for the indole ring include other heterocyclic systems like azaindoles, benzimidazoles, and indazoles. researchgate.net These replacements can alter properties such as pKa, hydrogen bonding capacity, and metabolic stability, which in turn can affect the biological activity and selectivity of the compound. For example, the replacement of the indole moiety in a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor with other scaffolds was a key step in the development of a potent and selective agent. nih.govresearchgate.net

The rationale behind these replacements is often to maintain the key pharmacophoric features of the original indole-based ligand while introducing beneficial modifications. For instance, an azaindole might be used to introduce a hydrogen bond acceptor at a specific position, potentially leading to enhanced binding affinity with the target receptor. The indole/azaindole/oxindole (B195798) moieties are considered important pharmacophores in many bioactive compounds. researchgate.net

Below is a data table showcasing some common bioisosteric replacements for the indole scaffold and their rationale.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference(s) |

| Indole | Azaindole | Introduce hydrogen bond acceptor, modulate electronics | researchgate.net |

| Indole | Benzimidazole | Alter pKa, improve metabolic stability | mdpi.com |

| Indole | Indazole | Modify hydrogen bonding pattern, alter geometry | mdpi.com |

Ligand-Receptor Interaction Hypotheses and Pharmacophore Modeling

Understanding the interactions between a ligand and its receptor is fundamental to rational drug design. For indole-amine compounds, researchers develop ligand-receptor interaction hypotheses and pharmacophore models to elucidate the key structural features required for biological activity. researchgate.netproceedings.science

Pharmacophore models for indole derivatives often highlight the importance of the indole ring as a hydrophobic feature and the amine group as a hydrogen bond donor or acceptor. researchgate.netnih.gov For example, a pharmacophore model for amino derivatives of indole as Icmt inhibitors identified two hydrophobic groups and two aromatic rings as crucial features. researchgate.net

Molecular docking studies provide further insights into the specific binding modes of these ligands. For serotonin receptor ligands, docking has shown that the indole moiety often penetrates deep into a hydrophobic pocket of the receptor, while the amine group forms a crucial salt bridge with an aspartate residue. mdpi.com In the case of indoleamine ligands at the 5-HT2A receptor, the orientation within the binding pocket, influenced by hydrogen bonds with specific serine residues, determines the ligand's efficacy. researchgate.net

These computational models help to explain the observed SAR and guide the design of new analogs with improved affinity and selectivity. For instance, a 3D-QSAR model for indole and isatin (B1672199) derivatives as antiamyloidogenic agents helped identify the physicochemical features correlated with their potency. mdpi.com

The following interactive table presents key features from pharmacophore models of various indole derivatives.

| Indole Derivative Class | Key Pharmacophoric Features | Receptor/Target | Reference(s) |

| Icmt Inhibitors | Two hydrophobic groups, two aromatic rings | Isoprenylcysteine carboxyl methyltransferase | researchgate.net |

| Monoamine Oxidase Inhibitors | Two hydrophobic rings, one donor atom, one acceptor site | Monoamine Oxidase A and B | nih.gov |

| Antiamyloidogenic Agents | Two hydrogen bond acceptors, one hydrophobic region, two aromatic rings | Beta-amyloid | mdpi.com |

| Serotonin Receptor Ligands | Protonatable nitrogen, hydrophobic indole moiety | Serotonin 5-HT1A and 5-HT2A Receptors | mdpi.com |

Influence of Stereochemistry on Biological Efficacy

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, including indole derivatives. researchgate.net When a molecule contains a stereocenter, its enantiomers can exhibit different pharmacological properties, with one enantiomer often being more active or having a different biological profile than the other. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the different enantiomers of a ligand.

For indole-based compounds, the introduction of a chiral center can lead to significant differences in biological efficacy. For example, in a study of pyrazinoindolones, while the stereochemistry at the C3 position did not have a significant impact on cytotoxicity in one case, the development of enantiopure compounds is a common strategy to optimize activity. mdpi.com

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical consideration in drug design, including for some indole derivatives. academie-sciences.fr The different atropisomers can have distinct biological activities due to their unique three-dimensional arrangements. academie-sciences.fr

The table below provides examples of how stereochemistry influences the biological activity of certain classes of compounds.

| Compound Class | Type of Stereochemistry | Observed Influence on Biological Efficacy | Reference(s) |

| 3-Br-acivicin Isomers | Point Chirality | Significant differences in antimalarial activity between isomers | researchgate.net |

| Pyrazinoindolones | Point Chirality | In some cases, no significant impact on cytotoxicity, but enantiopure synthesis is a key strategy. | mdpi.com |

| Indole-substituted Phthalonitriles | Atropisomerism | Different atropisomers can have distinct biological activities. | academie-sciences.fr |

In Vitro Biological Activity Studies of Indole Based Amines

Neurotransmitter Receptor Interaction Studies

Comprehensive in vitro profiling of 1-Propyl-1H-indol-7-amine's interaction with major neurotransmitter receptor systems is not well-documented. The following sections detail the extent of available information.

Dopamine (B1211576) Receptor Agonism and Antagonism Profiling

Specific studies detailing the dopamine receptor agonism and antagonism profile of this compound are not readily found in the reviewed literature. While various indole (B1671886) derivatives have been investigated for their affinity to dopamine D2 receptors, with some showing nanomolar range affinities, data for this particular compound is not specified.

Cholinomimetic Properties and Associated Mechanisms

The cholinomimetic properties of this compound have not been characterized in the available scientific literature.

Adrenergic Mechanism Enhancement (e.g., Synaptosomal Biogenic Amine Uptake Inhibition)

There is no specific data available from in vitro studies on the ability of this compound to enhance adrenergic mechanisms through the inhibition of synaptosomal biogenic amine uptake.

Antioxidant Activity Investigations

The potential antioxidant properties of this compound have not been a direct subject of published research.

Inhibition of Lipid Peroxidation in Cellular and Subcellular Models

Specific studies investigating the capacity of this compound to inhibit lipid peroxidation in cellular or subcellular models are not present in the reviewed literature. The general process of lipid peroxidation involves a chain reaction of peroxyl radicals, and various compounds can act as antioxidants to mitigate this process. However, the efficacy of this specific indole derivative has not been reported.

Antimicrobial Activity Screening

Indole derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. benthamscience.comchula.ac.th The functionalization of the indole ring system allows for the modulation of these activities, leading to the development of potent antimicrobial agents.

The indole scaffold is a key component in compounds exhibiting significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that various derivatives can effectively inhibit the growth of pathogenic bacteria, including drug-resistant strains. For instance, certain 7-amino-4-methyl-2(1H)-quinolone derivatives, which contain an amino group analogous to that in 7-aminoindoles, have been evaluated for their antibacterial effects. researchgate.net

A study of 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) identified several potent agents. nih.govnih.gov Notably, 7-hydroxyindole, 5-iodoindole, and 3-methylindole displayed significant antimicrobial and antibiofilm activity. nih.govnih.gov These compounds also showed synergistic effects when combined with conventional anti-A. baumannii drugs. nih.gov Furthermore, novel fluoroquinolone derivatives incorporating a 7-(3-amino...) substituent have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. mdpi.com Similarly, newly synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting a minimum inhibitory concentration (MIC) below 1 µg/mL. mdpi.com

| Compound Class/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Indole-2-carboxamides | Mycobacterium tuberculosis H37Rv | 0.012 | chula.ac.th |

| Quinolone/imidazole hybrids | Pseudomonas aeruginosa | ~0.15 (460 nM) | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 | mdpi.com |

| 7-(3-amino...)fluoroquinolones | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.25–4 | mdpi.com |

| Indole-triazole conjugates | Gram-negative strains | ~250 | nih.gov |

Indole derivatives have also been identified as promising antifungal agents. Research has demonstrated their efficacy against a range of fungal pathogens, including Candida albicans, which is known for its ability to form drug-resistant biofilms. nih.gov

One study revealed that 7-benzyloxyindole, 4-fluoroindole, and 5-iodoindole effectively inhibit biofilm formation by C. albicans. nih.gov Specifically, 7-benzyloxyindole significantly reduced biofilm formation at a concentration of 0.02 mM without affecting the growth of planktonic (free-floating) cells. This anti-biofilm activity is linked to the inhibition of hyphal formation, a crucial virulence factor for C. albicans. nih.gov Transcriptomic analysis confirmed that 7-benzyloxyindole downregulates the expression of genes related to hyphal development and biofilm formation, such as ALS3, ECE1, and HWP1. nih.gov

Other studies have highlighted the broad-spectrum antifungal potential of 1H-indole-4,7-diones, which showed good activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net Similarly, certain indole derivatives have shown potent activity against various plant-pathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. researchgate.net The evaluation of indole and nitrofuran derivatives against Histoplasma capsulatum also identified promising compounds for treating histoplasmosis. mdpi.com

| Compound Class/Derivative | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 7-Benzyloxyindole | Candida albicans (biofilm) | 4.5 (0.02 mM) | nih.gov |

| 1H-Indole-4,7-diones | Candida tropicalis | 1.6 | researchgate.net |

| Indole derivative | Histoplasma capsulatum EH-315 | 0.122 | mdpi.com |

| Indole-based azoles | Candida albicans | 0.5–12.0 | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9 | mdpi.com |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. chemrxiv.org Indole-based compounds have been extensively investigated as potential anti-tubercular agents, with many derivatives showing potent activity against Mycobacterium tuberculosis (M. tb), including the H37Rv strain and multidrug-resistant (MDR) isolates. nih.govrsc.org

Indole-2-carboxamides, for example, have been identified as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for cell wall biogenesis. chemrxiv.orgrsc.org Some of these compounds exhibit high activity against drug-sensitive M. tb H37Rv, with MIC values in the sub-micromolar range, and also show high selectivity towards mycobacterial cells over mammalian cells. rsc.org Similarly, a series of 3-triazeneindoles showed MICs between 0.2 to 0.5 μg/ml against the H37Rv strain and an isoniazid-resistant isolate. nih.gov Other promising classes include indole-pyridine derived hydrazides and substituted indolizines, which have also demonstrated significant inhibitory activity against both sensitive and resistant M. tb strains. nih.govnih.gov

| Compound Class/Derivative | M. tuberculosis Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Indoleamide analogue (8g) | H37Rv (drug-sensitive) | ~0.22 (0.32 µM) | rsc.org |

| Indoleamide analogue (3) | H37Rv (drug-sensitive) | ~0.47 (0.68 µM) | rsc.org |

| 3-Triazeneindoles | H37Rv | 0.25–0.5 | nih.gov |

| Indole-pyridine hydrazides | H37Rv | 0.05–2 | nih.gov |

| Indolizine derivative (4) | H37Rv | 4 | nih.gov |

| Aminonaphthol incorporated indoles | - | 12.5 | nih.gov |

Antitumor Activity Assessment

The indole scaffold is prevalent in a multitude of compounds with potent anticancer properties. nih.gov These derivatives exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Numerous studies have documented the ability of indole-based amines and related derivatives to inhibit the proliferation of a wide range of human cancer cell lines in vitro. uohyd.ac.in For example, a series of indole-based benzenesulfonamides were screened for their cytotoxic effects against breast, lung, and pancreatic cancer cell lines, with several compounds showing potent inhibition, particularly in breast cancer cells. nih.gov

Indole-2-carboxamides have demonstrated dual efficacy, showing both antitubercular and antitumor activities. rsc.org Compound 3 from one study, an N-(1-adamantyl)-indole-2-carboxamide, displayed potent cytotoxicity against the pediatric glioblastoma cell line KNS42 with a half-maximal inhibitory concentration (IC50) of 0.33 µM. rsc.org Another derivative, 8f, exhibited excellent dual activity with an MIC of 0.62 µM against M. tb H37Rv and an IC50 of 0.84 µM against KNS42 cells, while showing minimal cytotoxicity to healthy mammalian Vero cells. rsc.org This highlights the potential for fine-tuning the indole scaffold to develop selective anticancer agents. rsc.org Other research has identified trisindole derivatives with pronounced potency and selectivity against a panel of human tumor cell lines. researchgate.net

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Indole-based small molecules | Various cancer cell lines | 0.1–1.2 | uohyd.ac.in |

| Indoleamide analogue (3) | KNS42 (pediatric glioblastoma) | 0.33 | rsc.org |

| Indoleamide analogue (8f) | KNS42 (pediatric glioblastoma) | 0.84 | rsc.org |

| Trisindolal | MEXF 462 (melanoma) | 0.50 | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | 5.15 | nih.gov |

Molecular Interaction Studies with Biological Macromolecules (e.g., G-quadruplex Binders)

G-quadruplexes (G4) are four-stranded nucleic acid structures that form in guanine-rich regions of DNA, such as at the ends of chromosomes (telomeres) and in gene promoter regions. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy for cancer therapy, as it can inhibit the activity of telomerase—an enzyme crucial for cancer cell immortality—and modulate gene expression. nih.govnih.gov

Indole derivatives have been identified as effective G-quadruplex ligands. nih.gov Bis-indolinone and bis-indole carboxamide derivatives have been shown to selectively stabilize G-quadruplex DNA over duplex DNA. nih.govnih.gov Some of these compounds exhibit a particular affinity for the parallel form of the human telomeric G-quadruplex. nih.gov For example, indole-fused quindoline derivatives have been reported to preferentially stabilize the parallel topology of G4 structures found in the promoters of c-MYC and c-KIT oncogenes. acs.org This selective binding can downregulate the expression of these cancer-related genes, leading to apoptotic cell death. acs.org The planar nature of the indole core and the potential for multiple hydrogen bonding sites are key features that contribute to their effective interaction with the G-quartet structure of the G-quadruplex. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways for Indole-7-amines

The synthesis of indole (B1671886) derivatives is a well-established field, yet there remains a need for more environmentally benign and efficient methodologies, particularly for specifically substituted compounds like 1-Propyl-1H-indol-7-amine. Future research should focus on "green chemistry" approaches to minimize hazardous waste and improve sustainability. researchgate.netrsc.org

Key areas for exploration include:

Electrochemical Synthesis: Utilizing electrocatalytic methods can provide a sustainable alternative to traditional synthesis, avoiding the need for harsh oxidants and transition metals. rsc.org This approach could be adapted for the amination and alkylation of indole precursors.

Benign Solvent Systems: Research into using greener reaction media, such as deep eutectic solvents (DESs) or aqueous/ethanolic mixtures, could significantly reduce the environmental impact of synthesis. researchgate.net

Energy-Efficient Techniques: The application of microwave or ultrasound-assisted synthesis could lead to faster reaction times and potentially higher yields compared to conventional heating methods. researchgate.net

Indolyne Intermediates: Exploring the use of indolynes as electrophilic indole surrogates could open novel pathways to benzenoid-substituted indoles like the 7-amino series. nih.gov

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Solvents | Often rely on halogenated or volatile organic compounds (VOCs). researchgate.net | Water, ethanol, deep eutectic solvents (DESs). researchgate.net |

| Reagents/Catalysts | Heavy metals, harsh acids/bases. researchgate.net | Electrocatalysis, biocatalysts. rsc.org |

| Energy Source | Conventional thermal heating. | Microwave irradiation, ultrasound. researchgate.net |

| Waste Production | Significant production of hazardous byproducts. | Reduced waste streams, often with less hazardous byproducts. rsc.org |

Advanced Computational Modeling for De Novo Design and Mechanistic Insights

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel bioactive molecules. indexcopernicus.com For this compound, in silico techniques can provide crucial insights into its potential biological activities and guide the design of new derivatives.

Future computational studies should involve:

Molecular Docking and Dynamics: Simulating the interaction of this compound with a wide range of biological targets (e.g., kinases, G-protein-coupled receptors) can help predict its binding affinity and mode of action. nih.govresearchgate.netnih.gov This can identify potential therapeutic applications.

Pharmacokinetic Profiling (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. indexcopernicus.com

De Novo Design: Algorithmic approaches can be used to design novel molecules based on the this compound scaffold, optimized for binding to a specific biological target.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological systems. nih.gov

Exploration of Additional Bioactivity Profiles and Target Identification

The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com While the specific bioactivity of this compound is not extensively documented, its structure as an indoleamine suggests several promising areas for investigation. wikipedia.org

Unexplored avenues for bioactivity screening include:

Neuromodulatory Effects: As an indoleamine, the compound shares a core structure with neurotransmitters like serotonin (B10506) and melatonin. wikipedia.org Investigating its potential interaction with serotonin, adrenergic, and cholinergic receptors is a high-priority research area. smolecule.com

Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting pathways like tubulin polymerization or inhibiting specific kinases. nih.govrsc.org Screening this compound against various cancer cell lines could reveal novel therapeutic potential.

Anti-inflammatory Properties: The ability of indole compounds to scavenge free radicals and modulate inflammatory pathways, such as NF-κB and COX-2, suggests that this compound could possess anti-inflammatory activity. nih.govnih.gov

Antimicrobial Effects: The indole scaffold is present in many natural and synthetic antimicrobial agents. mdpi.com Testing the compound against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Investigation of Compound Stability and Degradation Pathways

Understanding the stability and degradation of this compound is crucial for any potential application, whether in materials science or pharmacology. Research in this area should address both metabolic and environmental degradation.

Key research questions include:

Metabolic Stability: Investigating the compound's metabolism by key enzyme systems, such as cytochrome P450 and monoamine oxidase, is essential. wikipedia.org The degradation pathway of the related indoleamine, serotonin, proceeds via oxidation to 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org Similar oxidative pathways could be relevant for this compound.

Environmental Degradation: Studies on the microbial degradation of indole show that it often proceeds through oxidation and heterocyclic ring cleavage, with intermediates like oxindole (B195798) and isatin (B1672199) being formed. scispace.comnih.govasm.org The presence and position of substituents, such as the propyl and amine groups on this compound, can significantly influence the rate and pathway of this degradation. asm.orgnih.gov

Photostability and Chemical Stability: Assessing the compound's stability under various conditions of light, pH, and temperature will be critical for determining its shelf-life and appropriate storage conditions.

| Pathway | Key Intermediates | Reference |

|---|---|---|

| Catechol Pathway | Indoxyl, 2,3-dihydroxyindole, Anthranilate, Catechol | scispace.com |

| Gentisate Pathway | Indoxyl, Isatin, Anthranilic acid, Gentisic acid | scispace.com |

| Anthranilate Pathway | 2,3-dihydroxyindole, N-carboxyanthranilic acid, Anthranilic acid | scispace.com |

| Hydroxylation Pathway (Methanogenic) | Oxindole, Isatin | asm.orgnih.gov |

Rational Design of Derivatives for Enhanced Selectivity and Potency

Building upon the knowledge gained from the aforementioned research areas, the rational design of derivatives of this compound can lead to compounds with improved biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort. nih.govnih.govnih.gov

Strategies for derivative design include:

Modification of the N1-Propyl Group: The length and branching of the alkyl chain at the N1 position can be varied to optimize lipophilicity and binding interactions. nih.gov Introducing functional groups to this chain could also create new interaction points with target proteins.

Substitution on the C7-Amine: The primary amine can be converted to secondary or tertiary amines, amides, or other functional groups to modulate basicity, hydrogen bonding capacity, and metabolic stability.

Substitution on the Indole Ring: Adding substituents to other positions on the indole scaffold (e.g., C2, C3, C4, C5, C6) can alter the compound's shape, electronic properties, and steric profile, which can fine-tune its binding affinity and selectivity for a specific target. nih.govnih.gov

A systematic approach, combining chemical synthesis, biological screening, and computational modeling, will be essential to explore the vast chemical space around the this compound scaffold and unlock its full potential.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Propyl-1H-indol-7-amine, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis is common for indole derivatives. For example, a Friedel-Crafts alkylation or nucleophilic substitution can introduce the propyl group at the 1-position, followed by selective nitration/reduction or Buchwald-Hartwig amination for the 7-amine group. Reaction optimization should focus on temperature control (e.g., reflux conditions in ethanol) and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use 1H/13C NMR to confirm the propyl chain (δ ~0.8–1.5 ppm for CH3/CH2) and amine proton (δ ~2.5–3.5 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., m/z ~188 for C11H14N2). For crystalline samples, X-ray crystallography (via SHELX software) resolves spatial arrangements and hydrogen bonding .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact, as indole derivatives may irritate mucous membranes. Store in airtight containers away from light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers verify the purity of intermediates during synthesis?

- Methodology : HPLC or GC-MS assesses purity (>95% recommended). TLC with UV visualization monitors reaction progress. For amines, derivatization (e.g., trifluoroacetylation) enhances chromatographic resolution .

Advanced Research Questions

Q. How can regioselective substitution challenges be addressed during derivative synthesis?

- Methodology : Use directing groups (e.g., Boc protection for amines) to control substitution sites. Computational tools (e.g., DFT calculations) predict reactivity patterns. For example, electron-donating groups on indole direct electrophiles to the 3-position, while steric effects from the propyl group may influence 5/7-position selectivity .

Q. What computational strategies predict the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like serotonin receptors or kinases. Analyze binding energies (ΔG ≤ -7.0 kcal/mol suggests strong affinity) and interactions (e.g., hydrogen bonds with LEU704 in androgen receptor). Pair with MD simulations (GROMACS) to assess stability .

Q. How should contradictory data on biological activity be analyzed?

- Methodology : Compare assay conditions (e.g., cell lines, concentrations). Use meta-analysis to identify trends. Validate via orthogonal methods: e.g., if antimicrobial activity conflicts, repeat in standardized CLSI/MIC assays with positive/negative controls. Consider stereochemical purity, as impurities (e.g., enantiomers) may skew results .

Q. What assay design considerations are critical for evaluating antimicrobial potential?

- Methodology : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include time-kill curves and biofilm inhibition assays . For fungi (e.g., Aspergillus), employ disk diffusion or microbroth dilution. Normalize results to reference drugs (e.g., ciprofloxacin) and account for solvent cytotoxicity .

Key Notes

- Synthesis : Prioritize regioselectivity via protective groups.

- Characterization : Cross-validate NMR with crystallography.

- Safety : Follow protocols for amine handling to mitigate risks.

- Advanced Analysis : Combine docking with experimental assays to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.